1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Beschreibung

Structural Features and IUPAC Nomenclature

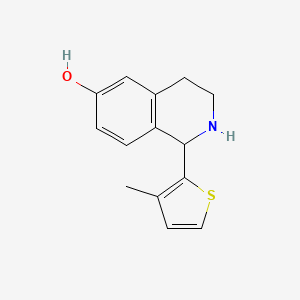

The IUPAC name 1-(3-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol delineates its core structure: a partially saturated isoquinoline scaffold (1,2,3,4-tetrahydroisoquinoline) substituted at position 1 with a 3-methylthiophen-2-yl group and at position 6 with a hydroxyl group. The tetrahydroisoquinoline system comprises a benzene ring fused to a piperidine ring, with partial saturation reducing aromaticity and enhancing conformational flexibility.

Key structural attributes include:

- Thiophene substituent : A sulfur-containing heterocycle at position 1, featuring a methyl group at position 3. This moiety enhances lipophilicity and modulates electronic properties, potentially improving target binding.

- Hydroxyl group : Positioned para to the nitrogen in the isoquinoline ring, this group facilitates hydrogen bonding with biological targets, a critical feature for receptor agonism or enzyme inhibition.

The SMILES notation CC1=C(SC=C1)C2C3=C(CCN2)C=C(C=C3)O further clarifies atomic connectivity, emphasizing the thiophene’s attachment to the tetrahydroisoquinoline nitrogen. Computational descriptors such as the InChIKey (GVKJZNFCIMFTCK-UHFFFAOYSA-N ) provide unique identifiers for database referencing.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₅NOS |

| Molecular weight | 245.34 g/mol |

| Topological polar surface area | 53.1 Ų |

| Hydrogen bond donors | 2 (hydroxyl, NH) |

| Hydrogen bond acceptors | 3 (O, S, N) |

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Tetrahydroisoquinoline derivatives have been extensively explored for their diverse pharmacological activities, including antiviral, anticancer, and metabolic modulation. The partial saturation of the isoquinoline ring reduces planarity, enabling interactions with proteins that favor non-aromatic ligands. For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have shown inhibitory activity against HIV-1 protease, while 7-substituted tetrahydroisoquinolines exhibit potent agonism at peroxisome proliferator-activated receptor gamma (PPARγ), a target for insulin sensitization in type 2 diabetes.

A landmark study demonstrated that 6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives act as selective PPARγ partial agonists, with compound 26v achieving an EC₅₀ of 6 nM and reducing insulin resistance in Zucker fatty rats. Unlike full agonists such as pioglitazone, partial agonists mitigate adverse effects like fluid retention and weight gain, underscoring the therapeutic advantage of tetrahydroisoquinoline scaffolds.

Significance of Thiophene-Containing Heterocycles in Drug Design

Thiophene rings, as electron-rich aromatic systems, contribute to enhanced pharmacokinetic and pharmacodynamic properties. The 3-methylthiophen-2-yl group in this compound likely improves metabolic stability and membrane permeability compared to phenyl analogs. In PPARγ ligands, thiophene-containing derivatives exhibit superior binding affinity due to sulfur’s polarizability, which stabilizes interactions with hydrophobic receptor pockets.

For example, in the synthesis of 7-chloro-1-[5-(1,3-dioxolan-2-yl)-2-methyl-3-thienyl]-1,2,3,4-tetrahydroisoquinoline , the thiophene moiety was critical for maintaining agonist efficacy while reducing cytochrome P450-mediated oxidation. Additionally, thiophene’s bioisosteric relationship with furan and pyrrole allows tunable electronic effects without compromising ring aromaticity, a strategy employed in optimizing antiviral and anticancer agents.

Eigenschaften

CAS-Nummer |

600647-35-6 |

|---|---|

Molekularformel |

C14H15NOS |

Molekulargewicht |

245.34 g/mol |

IUPAC-Name |

1-(3-methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C14H15NOS/c1-9-5-7-17-14(9)13-12-3-2-11(16)8-10(12)4-6-15-13/h2-3,5,7-8,13,15-16H,4,6H2,1H3 |

InChI-Schlüssel |

GVKJZNFCIMFTCK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=C1)C2C3=C(CCN2)C=C(C=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die anfängliche Bildung des Thiophenrings, gefolgt von seiner Integration in das Tetrahydroisochinolin-Gerüst. Die Reaktionsbedingungen erfordern häufig spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die die Reaktionsbedingungen für die großtechnische Synthese optimieren. Dies umfasst die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken, um das gewünschte Produkt effizient zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei häufig Halogenierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Umwandlungen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen Halogenatome in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is , with a molecular weight of approximately 233.33 g/mol. The compound features a tetrahydroisoquinoline core structure, which is known for its versatility in drug design.

Neuropharmacology

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. Studies have shown that compounds similar to 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation has implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Anticancer Activity

Recent investigations have highlighted the potential of tetrahydroisoquinoline derivatives in oncology. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Properties

There is growing evidence that tetrahydroisoquinoline derivatives possess antimicrobial activity. Research has shown that they can inhibit the growth of several bacterial strains, making them candidates for developing new antibacterial agents . The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Anticancer Activity

In a preclinical trial, a derivative similar to 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol was tested against breast cancer cell lines. The compound exhibited an IC50 value indicating potent antiproliferative activity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .

Data Table: Biological Activities of Tetrahydroisoquinoline Derivatives

Wirkmechanismus

The mechanism of action of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal signaling. This modulation can result in anticonvulsant and antinociceptive effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological activity and physicochemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituents at the 1-, 6-, and 7-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

- 1-Position Substituents: The 3-methylthiophen-2-yl group in the target compound may confer unique steric and electronic properties compared to bulkier groups like 3,4-dimethoxyphenylmethyl or trifluoromethylsulfonyl . Thiophene rings are known for enhancing metabolic stability and modulating receptor selectivity . Iodinated derivatives (e.g., 3,5-diiodo-4-methoxybenzyl) show enhanced beta-adrenoceptor activity due to halogen bonding .

- 6-Position Substituents: Hydroxyl (-OH) groups at the 6-position are common in bioactive derivatives, contributing to hydrogen bonding with receptor residues .

Pharmacological Activity

Receptor Selectivity

- Orexin-1 Receptor (OX1R): Derivatives with 3,4-dimethoxyphenylmethyl groups (e.g., compound 28a) exhibit nanomolar affinity for OX1R, while modifications at the 6-position (e.g., methoxy or benzyloxy) alter potency .

- Estrogen Receptors (ERs) : The trifluoromethylsulfonyl derivative (W23) binds ERs with a crystallographic resolution of 1.97 Å, suggesting precise interactions with the ligand-binding domain .

- Beta-Adrenoceptors: Iodinated derivatives (e.g., from ) show agonist activity, highlighting the role of halogens in receptor activation .

Physicochemical Properties

- Lipophilicity : Compounds with alkyl chains (e.g., hexanamide in 28b) have higher logP values, whereas hydroxylated derivatives (e.g., the target compound) are more polar .

- Solubility : The hydroxyl group at the 6-position enhances aqueous solubility, making such derivatives suitable for oral administration .

Biologische Aktivität

1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a methylthiophene group. The structural formula can be represented as follows:

This structure is significant in determining the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that THIQ derivatives exhibit various neuropharmacological activities, including:

- Dopamine Receptor Modulation : Compounds in this class have been shown to interact with dopamine receptors, potentially influencing conditions like Parkinson's disease and schizophrenia. For instance, studies have demonstrated that certain THIQ derivatives can act as selective antagonists or agonists at dopamine receptors, affecting neurotransmission and behavior .

- Muscarinic Receptor Antagonism : A study evaluated the binding affinities of THIQ derivatives to muscarinic receptors, revealing that some compounds exhibit significant antagonistic properties at M2 muscarinic receptors. This suggests potential applications in treating cardiovascular disorders .

Antimicrobial Activity

THIQs have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess notable antibacterial and antifungal activities against various pathogens. This activity is often attributed to the ability of the THIQ scaffold to disrupt microbial membranes or interfere with metabolic processes .

Antioxidant Properties

The antioxidant capacity of THIQ compounds has been explored in several studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, indicating their potential role in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-Methylthiophen-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be significantly influenced by its structural modifications. Key findings include:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring can enhance or diminish receptor affinity and activity. For example, methyl and methoxy groups have been shown to improve binding affinity at certain receptors .

- Ring Modifications : Alterations to the tetrahydroisoquinoline core itself can affect pharmacokinetic properties such as solubility and metabolic stability. Studies suggest that specific modifications can lead to increased bioavailability and reduced toxicity .

Case Studies

- Dopamine Receptor Study : A specific THIQ derivative was tested for its effects on dopamine receptor activity in animal models. Results indicated a dose-dependent modulation of dopamine release, suggesting therapeutic potential for neurodegenerative diseases .

- Antimicrobial Evaluation : A series of THIQ compounds were screened against common bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.